molecular formula C29H23F3N4O B10936987 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10936987
M. Wt: 500.5 g/mol
InChI Key: NTVXQLDDRMQXFY-UHFFFAOYSA-N
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Description

2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of trifluoromethyl and methoxy groups enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3,5-bis(3-methylphenyl)-1H-pyrazole and 4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can be catalyzed by a base such as sodium hydride in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps often include recrystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3-formylphenyl)-6-(trifluoromethyl)pyrimidine.

    Reduction: Formation of 2-[3,5-bis(3-methylphenyl)-1,2-dihydro-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine.

    Substitution: Formation of derivatives with varied functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in oncology and infectious diseases.

Medicine: The compound’s pharmacological properties are being investigated for potential use in treating various medical conditions. Its stability and bioactivity make it a promising candidate for further development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical robustness and functional versatility.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

  • 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
  • 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3-hydroxyphenyl)-6-(trifluoromethyl)pyrimidine

Comparison: Compared to similar compounds, 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine exhibits unique properties due to the presence of the methoxy group, which enhances its solubility and reactivity. The trifluoromethyl group also contributes to its stability and bioactivity, making it a more potent candidate for various applications.

Properties

Molecular Formula

C29H23F3N4O

Molecular Weight

500.5 g/mol

IUPAC Name

2-[3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H23F3N4O/c1-18-7-4-9-20(13-18)25-16-26(22-11-5-8-19(2)14-22)36(35-25)28-33-24(17-27(34-28)29(30,31)32)21-10-6-12-23(15-21)37-3/h4-17H,1-3H3

InChI Key

NTVXQLDDRMQXFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=CC=C4)OC)C5=CC=CC(=C5)C

Origin of Product

United States

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